molecular formula C17H15N3O6 B5238375 methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate

methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5238375
M. Wt: 357.32 g/mol
InChI Key: QKRPCBRHOOMXJM-UHFFFAOYSA-N
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Description

Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C17H15N3O6 It is known for its complex structure, which includes a nitrobenzoate group, an acetamidophenyl group, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The acetamidophenyl group is introduced via acetylation of aniline derivatives using acetic anhydride.

    Carbamoylation: The carbamoyl group is introduced through the reaction of the acetamidophenyl derivative with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives

Scientific Research Applications

Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetamidophenyl and carbamoyl groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-aminophenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(3-methylphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate

Uniqueness

Methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of the acetamidophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

methyl 3-[(3-acetamidophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-10(21)18-13-4-3-5-14(9-13)19-16(22)11-6-12(17(23)26-2)8-15(7-11)20(24)25/h3-9H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPCBRHOOMXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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